1-Amino-2-propanol

CO₂ capture reaction kinetics amine scrubbing

1-Amino-2-propanol (MIPA) is a chiral amino alcohol available as racemate or single enantiomers (>99% ee). Its C2 chiral center enables synthesis of optically active drug intermediates—a capability absent in achiral analogs. Combined with sulfolane, it forms a biphasic CO2 capture solvent delivering 1.6× the mass transfer coefficient of 30 wt% MEA. Procure research-grade racemate or custom (R)- / (S)-enantiomers for pharmaceutical synthesis, chiral chromatography, or energy-efficient carbon capture formulations.

Molecular Formula C3H9NO
C3H9NO
CH3CHOHCH2NH2
Molecular Weight 75.11 g/mol
CAS No. 78-96-6
Cat. No. B043004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-propanol
CAS78-96-6
Synonyms(2-Hydroxy-2-methylethyl)amine;  (RS)-1-Amino-2-hydroxypropane;  (RS)-1-amino-2-propanol;  (±)-1-Amino-2-propanol;  1-Amino-2-hydroxypropane;  1-Amino-2-propanol;  1-Methyl-2-aminoethanol;  2-Amino-1-methylethanol;  2-Hydroxy-1-propanamine;  2-Hydroxy-1-propy
Molecular FormulaC3H9NO
C3H9NO
CH3CHOHCH2NH2
Molecular Weight75.11 g/mol
Structural Identifiers
SMILESCC(CN)O
InChIInChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3
InChIKeyHXKKHQJGJAFBHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 67.6 °F (NTP, 1992)
SOL IN ALL PROPORTIONS IN WATER, ALC, ETHER, ACETONE, BENZENE, CARBON TETRACHLORIDE.
1.00E+06 mg/L @ 25 °C (exp)
Solubility in water: soluble
Soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-2-propanol (CAS 78-96-6): Technical Baseline and Procurement Overview for Scientific and Industrial Use


1-Amino-2-propanol (CAS 78-96-6), also known as monoisopropanolamine (MIPA), is a bifunctional amino alcohol with the molecular formula C3H9NO and a molecular mass of 75.11 g/mol [1]. It exists as a colorless liquid with a slight ammonia-like odor and is characterized by a primary amine group and a secondary alcohol group, with the second carbon atom being a chiral center that gives rise to (R)- and (S)-enantiomers [2]. Its key physicochemical properties include a boiling point of approximately 159.5–160 °C, a melting point of 1.74 °C, and a density of 0.9611 g/cm³ at 20 °C [1]. The compound is commercially available in racemic form or as single enantiomers, and serves as a versatile intermediate in pharmaceutical synthesis, a building block for chiral ligands, and a component in CO₂ capture solvents.

Why 1-Amino-2-propanol Cannot Be Generically Substituted by Other Amino Alcohols


Although 1-amino-2-propanol shares the amino alcohol functional group with structural isomers such as 2-amino-1-propanol and 3-amino-1-propanol, the position of the amino group relative to the hydroxyl group dictates distinct physicochemical behavior and reaction kinetics that preclude direct substitution. In CO₂ capture applications, the CO₂ absorption rate of 1-amino-2-propanol is slower than that of 3-amino-1-propanol under identical stopped-flow conditions, demonstrating that the amine substitution pattern directly modulates mass transfer performance [1]. In pharmaceutical synthesis, the presence of a chiral center at the C2 carbon enables the production of single enantiomers with >99% enantiomeric excess, a stereochemical property absent in non-chiral analogs and essential for synthesizing optically active drug intermediates [2]. Furthermore, density and excess volume data for binary mixtures with other alkanolamines reveal that 1-amino-2-propanol exhibits unique thermodynamic mixing behavior compared to its regioisomers, impacting solvent formulation and process design [3].

Quantitative Comparative Evidence for 1-Amino-2-propanol Against Closest Analogs


CO₂ Absorption Kinetics: 1-Amino-2-propanol vs. 3-Amino-1-propanol

In a direct head-to-head comparison using stopped-flow spectrophotometry at 298–313 K, the observed pseudo-first-order rate constant (kₒ) for CO₂ absorption was higher for 3-amino-1-propanol (3-AP) than for 1-amino-2-propanol (1-AP) across all tested concentrations (25.3–82.0 mol·m⁻³ for 1-AP; 27.0–60.7 mol·m⁻³ for 3-AP) [1]. The absorption rate of CO₂ in aqueous 3-AP was faster than in monoethanolamine (MEA), whereas the absorption rate in aqueous 1-AP was slower than MEA under identical conditions [1].

CO₂ capture reaction kinetics amine scrubbing

Chiral Purity and Enantioselective Synthesis: 1-Amino-2-propanol vs. Non-Chiral Analogs

1-Amino-2-propanol possesses a chiral center at the C2 carbon, enabling access to single enantiomers with high optical purity. A published practical synthesis yields both (R)- and (S)-enantiomers from L- and D-threonine, achieving greater than 99% enantiomeric excess (e.e.) for the derived propylene oxide intermediate [1]. In contrast, regioisomers such as 3-amino-1-propanol lack a chiral center and cannot serve as a source of enantiomerically pure building blocks.

asymmetric synthesis chiral resolution pharmaceutical intermediate

Acute Oral Toxicity: 1-Amino-2-propanol vs. 2-Amino-1-propanol

Cross-study comparison of acute oral LD50 values in rats indicates that 1-amino-2-propanol (1-AP) exhibits moderate acute toxicity, with reported LD50 values ranging from 1715 mg/kg to 4260 mg/kg depending on purity and isomer composition . The Sigma-Aldrich technical datasheet for an isomer mixture (≥90% 1-amino-2-propanol) reports an LD50 of 2700 mg/kg (oral, rat) . While direct head-to-head toxicology studies against 2-amino-1-propanol are limited, these values situate 1-AP within a comparable acute toxicity range for amino alcohols, informing hazard classification and safe handling protocols.

toxicology safety profile LD50

Physicochemical Properties: 1-Amino-2-propanol vs. 3-Amino-1-propanol

The density of pure 1-amino-2-propanol is reported as 0.9611 g/cm³ at 20 °C, while 3-amino-1-propanol has a density of approximately 0.982 g/cm³ at the same temperature [1][2]. In binary mixtures with other alkanolamines such as 2-amino-2-methyl-1-propanol (AMP) or diethanolamine (DEA), 1-amino-2-propanol exhibits different excess molar volumes and isentropic compressibility deviations compared to 3-amino-1-propanol, reflecting distinct intermolecular hydrogen-bonding networks due to the different amine group position [2].

physical properties thermodynamics solvent characterization

Mass Transfer Coefficient in Biphasic CO₂ Capture: 1-Amino-2-propanol/Sulfolane vs. MEA

In a wetted-wall column study, the overall mass transfer coefficient (K_G) for a 1-amino-2-propanol (MIPA)/sulfolane biphasic solvent was reported to be 1.6 times higher than that of a conventional 30 wt% monoethanolamine (MEA) solution and twice that of a diethylenetriamine (DETA)/sulfolane biphasic solution [1]. The CO₂ loading at the phase separation point for a 4M MIPA/5M sulfolane solution was 0.4530 mol CO₂/mol amine, with a desorption efficiency of 85.53% [1].

CO₂ capture mass transfer biphasic solvents

Enantiomeric Recognition in Analytical Applications: (S)-(+)- vs. (R)-(−)-1-Amino-2-propanol

In gas chromatography/chemical ionization mass spectrometry (GC/CIMS), (S)-(+)-1-amino-2-propanol and (R)-(−)-1-amino-2-propanol have been employed as chiral reagent gases for the enantiomeric resolution of isoborneol and borneol [1]. In fluorescent recognition studies, both enantiomers of 1-amino-2-propanol exhibited significant fluorescent enhancement in the presence of chiral pyridino-macrocycles, demonstrating their utility as chiral probes [2].

chiral analysis mass spectrometry enantiomeric recognition

Validated Application Scenarios for 1-Amino-2-propanol Based on Comparative Evidence


Next-Generation Biphasic Solvent Systems for Post-Combustion CO₂ Capture

1-Amino-2-propanol (MIPA) in combination with sulfolane forms a biphasic solvent system that outperforms conventional 30 wt% MEA by a factor of 1.6× in overall mass transfer coefficient (K_G) [1]. The system also achieves a CO₂ loading of 0.4530 mol/mol at phase separation and a desorption efficiency of 85.53%, making it a compelling alternative to MEA for energy-efficient carbon capture [1].

Asymmetric Synthesis of Pharmaceutical Intermediates Requiring High Enantiomeric Purity

The availability of (R)-(−)- and (S)-(+)-1-amino-2-propanol with >99% enantiomeric excess, as demonstrated by the threonine-derived synthetic route [1], positions this compound as a critical chiral building block for beta-blockers, antiviral agents, and other APIs where stereochemical fidelity is non-negotiable. The chiral center at C2 enables the production of enantiomerically pure drug candidates, a capability absent in achiral analogs like 3-amino-1-propanol.

Chiral Derivatization and Recognition in Analytical Mass Spectrometry

Both enantiomers of 1-amino-2-propanol have been validated as chiral reagent gases in GC/CIMS for resolving enantiomeric mixtures of compounds such as isoborneol and borneol [1]. This application leverages the compound's chirality to achieve enantiomeric discrimination, a function that non-chiral amino alcohols cannot perform. Procurement of single-enantiomer 1-amino-2-propanol enables the development of chiral analytical methods for pharmaceutical quality control and research.

Kinetic Studies of Amine-CO₂ Reactions for Solvent Screening and Process Modeling

The slower CO₂ absorption kinetics of 1-amino-2-propanol relative to 3-amino-1-propanol and MEA, as quantified by stopped-flow measurements at 298–313 K [1], make it a valuable reference compound for mechanistic studies and for formulating blended amine solvents where kinetic tuning is required. Researchers can leverage these well-characterized kinetic parameters to model absorption columns and predict solvent performance without extensive empirical testing.

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